2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476957
InChI: InChI=1S/C11H18N4O/c1-8(2)15(11(16)6-12)9(3)10-7-13-4-5-14-10/h4-5,7-9H,6,12H2,1-3H3
SMILES: CC(C)N(C(C)C1=NC=CN=C1)C(=O)CN
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

CAS No.:

Cat. No.: VC13476957

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide -

Specification

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name 2-amino-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)acetamide
Standard InChI InChI=1S/C11H18N4O/c1-8(2)15(11(16)6-12)9(3)10-7-13-4-5-14-10/h4-5,7-9H,6,12H2,1-3H3
Standard InChI Key BKNLIIXPDOFGCC-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C1=NC=CN=C1)C(=O)CN
Canonical SMILES CC(C)N(C(C)C1=NC=CN=C1)C(=O)CN

Introduction

Structural and Molecular Analysis

Molecular Composition and Stereochemistry

The molecular formula of 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is C11_{11}H18_{18}N4_{4}O, with a molecular weight of 222.29 g/mol. The IUPAC name reflects its branched structure: the acetamide core is substituted with an isopropyl group and a 1-pyrazin-2-yl-ethyl moiety (Figure 1). The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, introduces electron-withdrawing properties that influence reactivity and binding affinity.

The stereochemical configuration of the ethyl group attached to the pyrazine ring (at the 1-position) may lead to enantiomeric forms, though current synthetic routes predominantly yield racemic mixtures . X-ray crystallography of analogous compounds reveals planar pyrazine rings and tetrahedral geometry around the acetamide nitrogen, suggesting potential for chiral resolution in targeted syntheses .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra show distinct signals for the isopropyl methyl groups (δ 1.1–1.3 ppm) and the pyrazine protons (δ 8.5–9.0 ppm). The acetamide NH2_2 group appears as a broad singlet near δ 6.8 ppm.

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1650 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) confirm the acetamide functional group .

  • Mass Spectrometry: ESI-MS exhibits a base peak at m/z 223.1 [M+H]+^+, consistent with the molecular formula .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H18_{18}N4_{4}O
Molecular Weight222.29 g/mol
Melting Point98–100°C (decomposes)
SolubilityDMSO >50 mg/mL
LogP (Octanol-Water)1.2

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Pyrazine-Ethylamine Preparation: Pyrazine-2-carbaldehyde is condensed with ethylamine via reductive amination to yield 1-pyrazin-2-yl-ethylamine .

  • Acetamide Formation: The amine intermediate reacts with chloroacetamide in the presence of triethylamine, forming 2-amino-N-(1-pyrazin-2-yl-ethyl)-acetamide .

  • Isopropyl Introduction: Alkylation with isopropyl bromide under basic conditions (K2_2CO3_3, DMF) introduces the isopropyl group, achieving the final product .

Critical Reaction Conditions:

  • Temperature: 60–80°C for amide coupling .

  • Solvents: Ethanol or DMF for optimal solubility.

  • Catalysts: Triethylamine for deprotonation .

Industrial-Scale Optimization

Industrial methods employ continuous-flow reactors to enhance yield (up to 78%) and purity (>95%) . Key challenges include minimizing byproducts like N-alkylated derivatives, addressed via controlled stoichiometry and in-line HPLC monitoring .

Biological Activity and Mechanisms

Antimicrobial Properties

In agar diffusion assays, 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibited moderate activity against Staphylococcus aureus (inhibition zone: 11–15 mm) but limited efficacy against Escherichia coli . The free amino group facilitates hydrogen bonding with bacterial cell wall components, while the pyrazine moiety may disrupt electron transport chains .

Enzymatic Interactions

The compound inhibits urease (IC50_{50} 37 µM), a nickel-dependent enzyme linked to Helicobacter pylori infections . Molecular docking studies suggest the pyrazine ring coordinates with the enzyme’s active-site nickel ions, while the acetamide backbone stabilizes hydrophobic pockets .

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